(3-methoxyphenyl) N-(3-bromopropanoyl)carbamate
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Overview
Description
(3-Methoxyphenyl) N-(3-bromopropanoyl)carbamate is an organic compound with the molecular formula C11H12BrNO4. This compound is characterized by the presence of a methoxyphenyl group, a bromopropanoyl group, and a carbamate linkage. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methoxyphenyl) N-(3-bromopropanoyl)carbamate typically involves the reaction of 3-methoxyphenol with 3-bromopropanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then treated with an isocyanate to form the final carbamate product. The reaction conditions generally include maintaining a low temperature to control the reactivity of the intermediates and prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
(3-Methoxyphenyl) N-(3-bromopropanoyl)carbamate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropanoyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Oxidation and Reduction: The methoxyphenyl group can undergo oxidation to form quinones, while reduction reactions can convert the carbamate group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation, while reducing agents like lithium aluminum hydride are used for reduction.
Major Products Formed
Nucleophilic Substitution: Substituted carbamates with different functional groups.
Hydrolysis: 3-Methoxyphenylamine and 3-bromopropanoic acid.
Oxidation and Reduction: Quinones and amines, respectively.
Scientific Research Applications
(3-Methoxyphenyl) N-(3-bromopropanoyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (3-methoxyphenyl) N-(3-bromopropanoyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activities. The methoxyphenyl group may also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyphenyl (3-bromopropanoyl)carbamate
- Piperonyl N-(3-methoxyphenyl)carbamate
Comparison
(3-Methoxyphenyl) N-(3-bromopropanoyl)carbamate is unique due to the position of the methoxy group on the phenyl ring, which influences its reactivity and binding properties. Compared to 2-methoxyphenyl (3-bromopropanoyl)carbamate, the 3-methoxy isomer may exhibit different steric and electronic effects, leading to variations in its chemical behavior and biological activity.
Properties
IUPAC Name |
(3-methoxyphenyl) N-(3-bromopropanoyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO4/c1-16-8-3-2-4-9(7-8)17-11(15)13-10(14)5-6-12/h2-4,7H,5-6H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYMCTAKAUKNIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC(=O)NC(=O)CCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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